D,L Carnitine-d9 Chloride
Description
Significance of Deuterium (B1214612) Labeling in Metabolic Research
Deuterium labeling is a cornerstone of modern metabolic research, offering a non-radioactive method to trace the fate of molecules within complex biological systems. clearsynth.comsymeres.com The introduction of deuterium, a stable isotope of hydrogen, into a molecule like carnitine creates a compound that is chemically identical to its natural counterpart but possesses a greater mass. clearsynth.com This mass difference is readily detectable by mass spectrometry, allowing researchers to distinguish the labeled compound from the endogenous molecules. clearsynth.comscioninstruments.com
This technique, known as stable isotope labeling, provides several advantages:
Enhanced Accuracy in Quantification: By adding a known amount of a deuterated standard, such as D,L-Carnitine-d9 chloride, to a sample, researchers can correct for variations that may occur during sample preparation and analysis. clearsynth.comscioninstruments.com This ensures that the measurement of the naturally occurring analyte is highly accurate.
Elucidation of Metabolic Pathways: Deuterium-labeled compounds can be used to trace metabolic pathways, providing insights into how substances are absorbed, distributed, metabolized, and excreted. clearsynth.comacs.org
Kinetic Studies: The use of deuterium can help in studying the rate of metabolic reactions through the kinetic isotope effect. symeres.com
Overview of Carnitine and its Stereoisomers in Biological Systems
Carnitine is a quaternary ammonium (B1175870) compound that plays a vital role in energy metabolism. wikipedia.org It is synthesized in the liver and kidneys from the amino acids lysine (B10760008) and methionine. creative-proteomics.comnih.gov The primary function of carnitine is to transport long-chain fatty acids from the cytoplasm into the mitochondria, where they undergo β-oxidation to produce energy in the form of ATP. creative-proteomics.comoregonstate.educreative-proteomics.com This process is particularly crucial in tissues with high energy demands, such as skeletal and cardiac muscle. wikipedia.orgoregonstate.edu
Carnitine exists in two stereoisomeric forms: L-carnitine and D-carnitine. wikipedia.org
L-Carnitine: This is the biologically active isomer found naturally in animals. wikipedia.orgcreative-proteomics.com It is essential for fatty acid metabolism and the removal of toxic acyl-CoA compounds from mitochondria. creative-proteomics.comnih.gov
D-Carnitine: This isomer is not biologically active in the same way as L-carnitine and can even be toxic by inhibiting the activity of the L-form. wikipedia.orgnih.gov D-carnitine can compete with L-carnitine, potentially leading to a deficiency of the active isomer. nih.gov
Table 1: Comparison of Carnitine Stereoisomers
| Feature | L-Carnitine | D-Carnitine |
|---|---|---|
| Biological Activity | Biologically active form utilized by the body. creative-proteomics.com | Not biologically active; can inhibit L-carnitine function. wikipedia.orgcreative-proteomics.com |
| Natural Occurrence | Naturally occurs in animals. wikipedia.org | Not naturally produced by the body. creative-proteomics.com |
| Function | Transports long-chain fatty acids into mitochondria for energy production. wikipedia.orgoregonstate.edu | Can interfere with the transport of L-carnitine. ontosight.ai |
| Metabolic Impact | Essential for fatty acid oxidation and cellular energy. creative-proteomics.comcreative-proteomics.com | Can lead to decreased fatty acid oxidation and energy production. ontosight.ai |
Rationale for Utilizing D,L-Carnitine-d9 Chloride as a Research Tool
The use of D,L-Carnitine-d9 chloride as a research tool is primarily driven by the need for a reliable internal standard in quantitative analytical methods, especially liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). labscoop.comcaymanchem.com
Here's the rationale for its use:
Internal Standard for Quantification: As a deuterated analog, D,L-Carnitine-d9 chloride is an ideal internal standard for the quantification of carnitine in biological samples. labscoop.comcaymanchem.comglpbio.cn It behaves almost identically to the unlabeled carnitine during extraction, chromatography, and ionization, but its different mass allows it to be distinguished and used as a reference for accurate measurement. scioninstruments.com
Tracing and Metabolic Studies: The deuterium label allows researchers to track the metabolism of carnitine in vivo. lumiprobe.comnih.gov For example, a study used deuterium-labeled carnitine to demonstrate its rapid transport into muscle cells and its conversion to acetylcarnitine during muscle contraction. nih.gov
Racemic Mixture for Broader Analysis: The "D,L" designation indicates that it is a racemic mixture, containing both the D and L stereoisomers. This makes it suitable for studies that aim to quantify both isomers simultaneously or investigate the metabolic fate of the D-isomer.
Table 2: Research Applications of D,L-Carnitine-d9 Chloride
| Application | Description | Research Findings |
|---|---|---|
| Internal Standard in Mass Spectrometry | Used to accurately quantify carnitine levels in biological fluids and tissues. labscoop.comcaymanchem.com | Enables precise measurement by correcting for analytical variability. clearsynth.comscioninstruments.com |
| Metabolic Flux Analysis | Tracing the flow of carnitine through metabolic pathways. nih.gov | Revealed rapid uptake and acetylation of carnitine in contracting muscle. nih.gov |
| Pharmacokinetic Studies | Studying the absorption, distribution, metabolism, and excretion of carnitine. clearsynth.commedchemexpress.com | Deuterium labeling can help in understanding the metabolic stability of compounds. clearsynth.com |
| Diagnosis of Metabolic Disorders | Aiding in the diagnosis of primary and secondary carnitine deficiencies. medscape.comcaymanchem.com | Accurate quantification is crucial for identifying deficiencies. medscape.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-tris(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(CC(=O)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661857 | |
| Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219386-75-0 | |
| Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1219386-75-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Applications of D,l Carnitine D9 Chloride in Scientific Studies
Stable Isotope Tracer Methodology
The core application of D,L-Carnitine-d9 chloride lies in its use as a stable isotope tracer. The incorporation of nine deuterium (B1214612) atoms imparts a higher mass to the molecule without significantly altering its chemical properties. This key feature enables its differentiation from the naturally occurring, non-labeled (endogenous) carnitine in a sample when analyzed by mass spectrometry.
Quantitative Analysis in Biological Matrices
D,L-Carnitine-d9 chloride is instrumental in the quantitative analysis of carnitine in various biological matrices, such as plasma, urine, and tissue samples. nih.govresearchgate.net This is crucial for diagnosing and monitoring metabolic disorders. semanticscholar.orgscielo.br
Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is the primary method for analyzing carnitine and its esters. caymanchem.comlabscoop.combiomol.com These techniques separate the compounds in a sample before they enter the mass spectrometer, which then ionizes them and separates the ions based on their mass-to-charge ratio. The use of D,L-Carnitine-d9 chloride is integral to these methods. caymanchem.comlabscoop.combiomol.com For instance, tandem mass spectrometry (MS/MS) is a powerful technique used for the quantification of free and total carnitine. nih.govsemanticscholar.org Methods utilizing electrospray ionization tandem mass spectrometry (ESI/MS/MS) have been developed for the reliable measurement of carnitine in plasma. semanticscholar.orgscielo.br
In quantitative analysis, an internal standard is a compound added to a sample in a known amount to enable the quantification of another compound in that sample. D,L-Carnitine-d9 chloride is widely used as an internal standard for the quantification of carnitine. caymanchem.comlabscoop.combiomol.comcaymanchem.com Because it behaves almost identically to the analyte (carnitine) during sample preparation and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By comparing the signal of the analyte to the known concentration of the internal standard, a precise and accurate quantification of the analyte can be achieved. This approach helps to correct for variations in sample extraction and instrument response. Several deuterated carnitine derivatives, including D,L-Carnitine-d9, are used as internal standards in GC- or LC-MS methods. glpbio.com
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for determining the amount of a substance in a sample. nih.gov This technique involves adding a known amount of an isotopically labeled version of the substance to be measured (the "spike," in this case, D,L-Carnitine-d9 chloride) to the sample. nih.gov After allowing the spike to equilibrate with the endogenous (unlabeled) substance, the mixture is analyzed by mass spectrometry. The ratio of the labeled to unlabeled substance is measured, and from this ratio and the known amount of the spike added, the original concentration of the unlabeled substance can be calculated with high precision. IDMS is considered a reference method for carnitine quantification due to its accuracy and has been used to validate other analytical methods.
Internal Standard Applications for Carnitine Quantification
Investigating Metabolic Pathways
The use of stable isotope tracers like D,L-Carnitine-d9 chloride extends beyond simple quantification to the dynamic study of metabolic pathways. medchemexpress.com By introducing the labeled compound into a biological system, researchers can trace its journey and transformation, providing insights into various metabolic processes. smolecule.com
Carnitine plays a vital role in energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the process by which fatty acids are broken down to produce energy. caymanchem.commedchemexpress.com L-carnitine is an essential cofactor in this pathway. medchemexpress.com Disorders in fatty acid oxidation are often characterized by abnormal levels of carnitine and its esters (acylcarnitines). lumiprobe.com The use of D,L-Carnitine-d9 chloride and other labeled carnitine derivatives allows researchers to study the intricacies of fatty acid metabolism. smolecule.comlumiprobe.com For example, by tracking the labeled carnitine, scientists can investigate the efficiency of fatty acid transport and the activity of enzymes involved in beta-oxidation. This is particularly important in understanding the pathophysiology of inherited metabolic diseases and other conditions associated with impaired energy metabolism. cymitquimica.com
Carnitine Biosynthesis and Interconversion
The biosynthesis of L-carnitine is a multi-step enzymatic process that begins with the essential amino acid lysine (B10760008). caymanchem.comnih.gov The pathway involves the conversion of trimethyllysine (TML) through several intermediates to ultimately form L-carnitine. nih.gov While D,L-Carnitine-d9 Chloride is not directly used to elucidate the fundamental steps of this de novo synthesis pathway, its application as an internal standard is crucial for accurately quantifying the endogenous pools of carnitine and its precursors. caymanchem.com This accurate measurement is foundational for studies investigating the rates and regulation of carnitine biosynthesis under various physiological and pathological conditions.
Furthermore, the body contains both L-carnitine and its isomer, D-carnitine. medchemexpress.com L-carnitine is the biologically active form, essential for fatty acid transport and energy metabolism, while the D-isomer can be antagonistic to the L-form. caymanchem.commedchemexpress.com Isotope-labeled compounds like D,L-Carnitine-d9 Chloride are instrumental in studies aimed at understanding the potential interconversion between these isomers and their distinct metabolic fates within biological systems. By introducing a labeled racemic mixture (both D and L forms), researchers can trace how each isomer is handled by the body, including absorption, distribution, and excretion, providing insights into the enzymes and transporters involved.
Tracing Carnitine and Acylcarnitine Pools
A primary application of D,L-Carnitine-d9 Chloride is in metabolic research as a tracer to follow the dynamics of carnitine and acylcarnitine pools. medchemexpress.com Carnitine and its acylated derivatives (acylcarnitines) are pivotal for transporting fatty acids into the mitochondria for beta-oxidation, a core process of energy production. caymanchem.comavantiresearch.com Acylcarnitines are formed when carnitine binds to acyl-Coenzyme A (acyl-CoA), and this pool of molecules reflects the state of fatty acid and amino acid metabolism.
In these studies, a known amount of D,L-Carnitine-d9 Chloride is introduced into a biological system, be it cell culture, an animal model, or a human subject. eurekalert.org Because the deuterated carnitine is chemically identical to the endogenous carnitine but physically distinguishable by mass spectrometry, researchers can track its incorporation into various acylcarnitine species. This stable isotope dilution method allows for the precise quantification of the turnover rates of different acylcarnitine pools. vt.edu This approach has been used to investigate metabolic flux and mitochondrial function in various contexts, including:
Muscle Physiology: To understand how carnitine is taken up and utilized by muscle cells during exercise and rest. eurekalert.org
Metabolic Disorders: To diagnose and study inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias, which are characterized by abnormal acylcarnitine profiles. caymanchem.com
Disease Research: To investigate mitochondrial dysfunction in conditions like cardiovascular disease and insulin (B600854) resistance. avantiresearch.com
For instance, a study on mouse muscle fibers used deuterated carnitine to trace its distribution. eurekalert.org The findings revealed a higher concentration of carnitine in slow-type muscle fibers, which are rich in mitochondria. eurekalert.org Electrical stimulation to simulate muscle contraction led to a significant increase in both carnitine uptake and the levels of acetylcarnitine, demonstrating the prompt response of cellular carnitine to increased energy demand. eurekalert.org
Pharmacokinetic and Metabolic Profiling Studies
The use of stable isotope-labeled compounds like D,L-Carnitine-d9 Chloride is a cornerstone of modern pharmacokinetic (PK) and metabolic profiling research. medchemexpress.comnih.gov These studies examine how a substance is absorbed, distributed, metabolized, and excreted (ADME) by the body.
Assessment of Drug Interactions and Metabolic Pathways
D,L-Carnitine-d9 Chloride is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to accurately quantify endogenous carnitine and acylcarnitines. bevital.no This is critical when assessing how a new drug candidate might interact with carnitine-dependent metabolic pathways. For example, some drugs can interfere with fatty acid oxidation, leading to an accumulation of specific acylcarnitines. By using D,L-Carnitine-d9 Chloride, researchers can develop robust analytical methods to detect these changes accurately, providing insights into potential drug-induced metabolic toxicity. bevital.no
Deuterium's Impact on Pharmacokinetic and Metabolic Profiles
The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a molecule due to the "deuterium kinetic isotope effect" (KIE). informaticsjournals.co.inplos.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in Since many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of a C-H bond, replacing it with a C-D bond can slow down the rate of metabolism. plos.org
This principle has led to the development of "deuterated drugs" designed to have improved metabolic profiles, such as a longer half-life or reduced formation of toxic metabolites. nih.govinformaticsjournals.co.in While D,L-Carnitine-d9 Chloride is primarily used as a research tool, studying its metabolic fate compared to its non-deuterated counterpart can provide valuable information on the enzymes involved in carnitine metabolism. If a specific metabolic step is slowed down by deuteration, it points to that position being a site of significant metabolic activity. This approach can help in:
Improving the metabolic stability of therapeutic agents. nih.gov
Enhancing pharmacokinetic characteristics. informaticsjournals.co.in
Potentially redirecting metabolic pathways to reduce toxicity. nih.gov
Table 1: Research Applications of Deuterated Carnitine
| Research Area | Specific Application | Key Findings/Rationale | Citations |
|---|---|---|---|
| Metabolic Tracing | Tracing carnitine distribution in muscle fibers. | Higher carnitine concentration found in mitochondria-rich slow-type fibers; uptake increases with muscle activity. | eurekalert.org |
| Pharmacokinetics | Use as an internal standard for quantification. | Enables accurate measurement of endogenous carnitine and acylcarnitines in biological fluids. | caymanchem.combevital.no |
| Drug Development | Investigating the kinetic isotope effect. | Deuteration can slow metabolic breakdown, potentially improving a drug's half-life and safety profile. | nih.govinformaticsjournals.co.inplos.org |
| Disease Diagnostics | Screening for inborn errors of metabolism. | Abnormal levels of specific acylcarnitines can indicate genetic disorders like isovaleric acidemia. | caymanchem.com |
In Vitro Research Models
In vitro models, which involve studies conducted on cells or tissues in a laboratory setting, are fundamental to understanding cellular processes without the complexities of a whole organism.
Cellular Metabolism Studies
In the context of cellular metabolism, D,L-Carnitine-d9 Chloride is an invaluable tool for probing the intricacies of mitochondrial function and fatty acid metabolism at the cellular level. nih.gov Researchers can treat cultured cells—such as hepatocytes (liver cells), myocytes (muscle cells), or fibroblasts (connective tissue cells)—with the deuterated compound to trace its journey within the cell. eurekalert.orgnih.gov
By using techniques like mass spectrometry imaging, scientists can visualize the subcellular distribution of the labeled carnitine and its metabolites. eurekalert.org For example, a study on mouse muscle fibers treated with deuterated carnitine was able to show where the compound was concentrated within the cell and how these levels changed upon electrical stimulation. eurekalert.org This type of experiment allows for detailed investigation into:
The efficiency of carnitine transporters in the cell membrane.
The activity of carnitine acyltransferases, the enzymes that attach fatty acids to carnitine.
The flux of fatty acids through the beta-oxidation pathway under different conditions (e.g., high-fat or low-glucose environments).
These in vitro studies provide a controlled environment to dissect specific metabolic pathways and understand the impact of genetic mutations or drug compounds on cellular energy production. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| D,L-Carnitine-d9 Chloride |
| L-carnitine |
| D-carnitine |
| Acylcarnitine |
| Acetylcarnitine |
| Lysine |
| Trimethyllysine (TML) |
| Acyl-Coenzyme A (acyl-CoA) |
| Deuterium |
Investigation of Carnitine Transport and Uptake
D,L-Carnitine-d9 Chloride and other deuterated analogs are instrumental in studying the transport and uptake of carnitine into cells and across mitochondrial membranes. cymitquimica.comcaymanchem.com By introducing the labeled compound into a biological system, researchers can track its movement and differentiate it from the pre-existing, unlabeled carnitine pool. This methodology has been applied in studies using cell lines overexpressing specific membrane transporters to investigate the mechanisms of carnitine efflux and influx. For instance, cells incubated with deuterated carnitine (carnitine-d9) allow for the specific quantification of newly formed and transported deuterated acylcarnitines, providing insights into transporter activity and substrate specificity.
Gut Microbiota Metabolism Studies
One of the most significant applications of labeled carnitine has been in unraveling the complex interactions between dietary carnitine and the gut microbiome.
Tracing Microbial Transformations of Carnitine Precursors
Isotope tracer studies using deuterium-labeled L-carnitine (such as d3- or d9-L-carnitine) have been pivotal in mapping the metabolic pathway from dietary carnitine to the pro-atherogenic compound Trimethylamine (B31210) N-oxide (TMAO). nih.govreddit.comresearchgate.netnih.gov These studies demonstrated that gut microbes transform L-carnitine through a two-step process. researchgate.netukolegija.lt The first step is a rapid conversion to an intermediate, γ-butyrobetaine (γBB). nih.govukolegija.lt This is followed by a second, diet-inducible microbial transformation of γBB into Trimethylamine (TMA), which is then absorbed by the host and oxidized in the liver to TMAO. nih.govresearchgate.net The use of labeled carnitine allowed researchers to confirm that γBB is a major microbial metabolite formed from oral L-carnitine in humans. nih.gov
| Finding | Methodological Approach | Key Result | Reference |
|---|---|---|---|
| Gut Microbiota Dependency | Oral administration of d3-L-carnitine to human subjects before and after antibiotic treatment. | TMAO production was abolished after antibiotic treatment, confirming its dependency on gut microbiota. | nih.govnatap.org |
| Identification of γBB Intermediate | Oral administration of d3-L-carnitine and d9-γBB to human subjects (omnivores and vegans/vegetarians). | Demonstrated that L-carnitine is first converted to γBB, which is then converted to TMA by gut microbes. | researchgate.netnih.govukolegija.lt |
| Diet-Inducible Metabolism | Comparison of d3-TMAO production in omnivores vs. vegans after a d3-L-carnitine challenge. | Omnivores produced significantly more TMAO, indicating that a diet rich in carnitine (e.g., red meat) enhances the microbial capacity for this conversion. | nih.govnih.gov |
Identification of Microbial Species and Genes Involved in Carnitine Metabolism
By combining stable isotope tracing with microbiological and genetic techniques, researchers have identified specific bacteria and the genes responsible for carnitine metabolism. researchgate.net Following the administration of labeled carnitine and analysis of fecal samples, extensive anaerobic subculturing identified Emergencia timonensis as a key bacterium capable of converting γBB to TMA. nih.govreddit.comresearchgate.netnih.gov Further research has pinpointed the specific gene clusters involved in these transformations, providing molecular targets for potentially modulating TMA production. researchgate.net
| Transformation Step | Responsible Bacterium | Gene/Enzyme System | Reference |
|---|---|---|---|
| L-Carnitine → γ-Butyrobetaine (γBB) | Multiple community members | cai operon (e.g., caiTABCDE) | researchgate.net |
| γ-Butyrobetaine (γBB) → Trimethylamine (TMA) | Emergencia timonensis | gbu (γ-butyrobetaine utilization) gene cluster | nih.govresearchgate.net |
| L-Carnitine → Trimethylamine (TMA) (Aerobic) | E. coli, Klebsiella spp. | Rieske-type oxygenase/reductase (CntA/B) | bmj.com |
In Vitro Batch Fermentation Models for Microbial Metabolism
In vitro batch fermentation models that simulate the environment of the human colon are valuable tools for studying gut microbiota metabolism in a controlled setting. nih.gov These models are typically inoculated with human fecal slurries to introduce a complex microbial community. researchgate.net Substrates like L-carnitine are then added, and the production of metabolites such as TMA is monitored over time. researchgate.net In these experiments, D,L-Carnitine-d9 Chloride and other labeled standards are essential for the accurate quantification of metabolites by LC-MS, confirming, for example, that γBB is an intermediate in the conversion of L-carnitine to TMA. nih.govresearchgate.net
In Vivo Research Models
The use of deuterated carnitine is central to in vivo studies in both animal models and humans. A common experimental design is the "L-carnitine challenge," where subjects ingest a specific amount of labeled L-carnitine (e.g., d3-L-carnitine). natap.org Subsequent analysis of blood and urine samples over time reveals the host's and their microbiome's capacity to produce metabolites like TMAO. natap.orgnih.gov This approach has powerfully demonstrated the difference in TMAO production between omnivores and vegans/vegetarians, linking dietary habits to metabolic potential. natap.orgnih.gov These studies have also been performed in various animal models, including humanized-liver mice, to investigate species differences in metabolism and to create pharmacokinetic models for TMAO production. jst.go.jp
Human Studies
In humans, D,L-Carnitine-d9 Chloride is primarily used as a tracer to study the absorption and disposal of carnitine from the diet and as an internal standard for accurate metabolite quantification in biological samples.
To understand how the human body processes carnitine from food or supplements, researchers employ "oral carnitine challenge tests" (OCCT) using labeled carnitine. bmj.com This test involves giving a subject a measured dose of deuterated carnitine and then collecting blood samples over a period of hours to days.
The analysis of these samples reveals the pharmacokinetics of carnitine, including its absorption rate, peak plasma concentration, and the rate at which it is metabolized and cleared. A key application of the OCCT is to assess an individual's capacity to produce TMAO from dietary carnitine, which varies significantly among people based on their gut microbiome composition. bmj.com Studies comparing omnivores and vegetarians have shown that omnivores typically produce more TMAO after a carnitine challenge, reflecting a difference in their gut microbial communities. natap.orgbmj.com The OCCT is considered more effective than measuring fasting plasma TMAO levels for identifying individuals with a high TMAO-producing phenotype. bmj.com
One of the most widespread methodological applications of D,L-Carnitine-d9 Chloride is its use as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comlumiprobe.comlumiprobe.com In this context, a known quantity of the deuterated standard is added to a biological sample (such as plasma, urine, or a tissue extract) before analysis. nih.gov
Because the labeled standard behaves almost identically to the natural (unlabeled) carnitine during sample extraction and ionization in the mass spectrometer, it can be used to correct for any loss of analyte during sample processing. This greatly improves the accuracy and precision of the measurement of endogenous carnitine and its acyl-derivatives. lumiprobe.comnih.gov
This quantitative analysis is vital for:
Newborn Screening: Detecting inborn errors of metabolism, such as primary carnitine deficiency or disorders of fatty acid oxidation. lumiprobe.com
Clinical Diagnostics: Assessing carnitine status in patients with conditions like kidney disease or those undergoing certain medical treatments that can deplete carnitine levels. caymanchem.com
Metabolomics Research: Quantifying changes in carnitine and acylcarnitine profiles in studies investigating diseases like diabetes, cardiovascular disease, and neurodegenerative disorders. natap.orgmedchemexpress.com
Table 2: Applications of Deuterated Carnitine in Metabolite Analysis
| Application Area | Analytical Method | Role of Deuterated Carnitine | Measured Analytes | Significance | Citations |
|---|---|---|---|---|---|
| Clinical Diagnostics | LC-MS/MS | Internal Standard | Free Carnitine, Acylcarnitines | Diagnosis and monitoring of inherited metabolic disorders. | lumiprobe.comlumiprobe.com |
| Human Pharmacokinetics | LC-MS/MS | Tracer and Internal Standard | L-carnitine, Creatine | Assessing the bioavailability of different formulations of nutritional supplements. | nih.gov |
Table of Compounds
| Compound Name |
|---|
| D,L-Carnitine-d9 Chloride |
| L-Carnitine |
| Acetyl-L-carnitine |
| Propionyl-L-carnitine |
| γ-Butyrobetaine (GBB) |
| Crotonobetaine |
| Acylcarnitines |
| Trimethylamine (TMA) |
| Trimethylamine-N-oxide (TMAO) |
| Choline |
| Creatine |
| d3-L-carnitine |
| d9-γ-Butyrobetaine |
| d3-TMA |
| d9-TMA |
| d3-TMAO |
| d9-TMAO |
Research Domains and Specific Investigations Utilizing D,l Carnitine D9 Chloride
Metabolic Disorders and Inborn Errors of Metabolism
Inborn errors of metabolism are a group of genetic disorders that disrupt normal metabolic pathways. nih.gov Carnitine and its esters play a pivotal role in many of these pathways, and their quantification is essential for diagnosis and research.
D,L-Carnitine-d9 chloride is widely used as an internal standard in newborn screening programs that utilize tandem mass spectrometry. medchemexpress.com This allows for the accurate quantification of carnitine in dried blood spots, facilitating the early detection of various inborn errors of metabolism. medchemexpress.comlumiprobe.com Early diagnosis is critical for initiating timely treatment and improving patient outcomes. nih.gov The use of a stable isotope-labeled internal standard like D,L-Carnitine-d9 chloride ensures the reliability and accuracy of these screening tests. caymanchem.com
Carnitine deficiency can be primary, due to genetic defects in the carnitine transporter, or secondary to other metabolic conditions. msdmanuals.comnih.gov Primary carnitine deficiency leads to impaired fatty acid oxidation and can present with a range of symptoms, including myopathy and hypoglycemia. caymanchem.comnih.gov Secondary carnitine deficiency is a common feature of several organic acidemias and fatty acid oxidation defects. nih.gov The use of D,L-Carnitine-d9 chloride as an internal standard allows for the precise measurement of carnitine levels in plasma and tissues, which is crucial for diagnosing and differentiating between primary and secondary carnitine deficiency syndromes. caymanchem.commedscape.com
L-carnitine supplementation is a therapeutic strategy for some inborn errors of metabolism. msdmanuals.commedchemexpress.com Research investigating the efficacy of this treatment relies on accurate monitoring of carnitine levels. By employing D,L-Carnitine-d9 chloride as an internal standard, researchers can precisely track the changes in carnitine concentrations in response to supplementation, helping to optimize treatment protocols and understand how carnitine helps to correct metabolic imbalances. medchemexpress.commedchemexpress.com
Investigating Carnitine Deficiency Syndromes
Mitochondrial Biology and Function
The mitochondrion is the powerhouse of the cell, and carnitine is central to its function, particularly in energy metabolism. nih.gov
The transport of long-chain fatty acids across the inner mitochondrial membrane is a rate-limiting step in β-oxidation and is dependent on the carnitine shuttle system. nih.gov D,L-Carnitine-d9 chloride is used as an internal standard in studies designed to elucidate the kinetics and regulation of this pathway. By accurately measuring the flux of carnitine and acylcarnitines, researchers can investigate the activity of key enzymes like carnitine palmitoyltransferase I (CPT I) and carnitine-acylcarnitine translocase, and how their dysfunction contributes to disease. nih.gov
Interactive Data Table: Applications of D,L-Carnitine-d9 Chloride in Research
| Research Area | Specific Application | Key Measurement |
| Metabolic Disorders | Newborn Screening | Carnitine and acylcarnitine levels in blood spots |
| Fatty Acid Oxidation Studies | Carnitine and acylcarnitine profiles | |
| Carnitine Deficiency Diagnosis | Plasma and tissue carnitine concentrations | |
| Monitoring L-carnitine therapy | Changes in carnitine levels post-supplementation | |
| Mitochondrial Biology | β-Oxidation Pathway Analysis | Flux of carnitine and acylcarnitines |
Role in Maintaining Coenzyme A Stores
Cardiovascular Research and Atherogenesis
A significant area of research involving D,L-Carnitine-d9 chloride is the investigation of the link between carnitine, gut microbiota, and cardiovascular disease, particularly atherosclerosis.
Recent studies have identified a pathway where dietary L-carnitine, abundant in red meat, is metabolized by gut bacteria into trimethylamine (B31210) (TMA). cloudfront.netmedicosadventistas.orgnatap.org The liver then converts TMA into trimethylamine N-oxide (TMAO), a metabolite linked to an increased risk of atherosclerosis. cloudfront.netmedicosadventistas.orgexplorationpub.com D,L-Carnitine-d9 chloride is essential in these studies as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. cloudfront.netcaymanchem.com This allows for accurate quantification of TMAO and its precursors in biological samples, helping to establish the relationship between dietary carnitine, microbial activity, and cardiovascular disease risk. natap.orgimrpress.com Isotope tracer studies using labeled carnitine have been fundamental in confirming that TMAO is sequentially produced from ingested L-carnitine in both humans and animal models. medicosadventistas.org
The conversion of L-carnitine to TMA is entirely dependent on the gut microbiome. natap.orgexplorationpub.comfaimallusr.com Studies using deuterium-labeled L-carnitine (d3-L-carnitine) have demonstrated this connection conclusively. When study participants were given antibiotics to suppress their gut bacteria, the production of TMAO from the labeled carnitine was eliminated. imrpress.commdpi.com Research has also shown that omnivores produce significantly more TMAO from an L-carnitine challenge than vegans or vegetarians, suggesting that long-term dietary patterns shape the gut microbial community's capacity for this conversion. cloudfront.netmedicosadventistas.orgresearchgate.net Specific bacteria, such as Emergencia timonensis, have been identified as key players in this metabolic process. researchgate.netnih.gov
Table 1: Key Molecules in the Gut-Microbiota-Dependent Carnitine to TMAO Pathway
| Compound Name | Role in the Pathway | Research Findings |
| L-Carnitine | Dietary precursor, abundant in red meat. | Metabolized by gut microbiota into TMA. cloudfront.netmedicosadventistas.org |
| γ-Butyrobetaine (γBB) | Pro-atherogenic intermediate metabolite. | Produced from L-carnitine by gut microbes before conversion to TMA. cloudfront.netresearchgate.netnih.gov |
| Trimethylamine (TMA) | Intermediate metabolite. | Generated by gut microbiota from carnitine and γBB; absorbed and sent to the liver. explorationpub.comimrpress.comfaimallusr.com |
| Trimethylamine N-oxide (TMAO) | Pro-atherogenic final product. | Formed in the liver from TMA; high levels are associated with increased cardiovascular disease risk. natap.orgexplorationpub.comimrpress.com |
Research has revealed that the pathway from L-carnitine to TMAO is not direct but involves critical intermediates. cloudfront.netresearchgate.net Using isotopically labeled compounds like d9-γ-butyrobetaine (γBB), studies have identified γBB as a key, pro-atherogenic intermediate. cloudfront.netresearchgate.netnih.gov The gut microbiota first converts dietary L-carnitine into γBB, which is then transformed into TMA. medicosadventistas.orgnih.gov This multi-step process was elucidated through studies in both mice and humans, where ingestion of labeled L-carnitine or γBB allowed researchers to trace the appearance of labeled intermediates and the final TMAO product. cloudfront.netresearchgate.netnih.gov These findings highlight a more complex metaorganismal pathway where both host and microbial enzymes are sequentially involved in producing pro-atherogenic compounds from dietary carnitine. cloudfront.netnih.gov
Role of Gut Microbiota in TMA and TMAO Generation
Renal Physiology and Carnitine Homeostasis
The kidneys are vital for maintaining the body's carnitine balance, primarily through the reabsorption of carnitine from glomerular filtrate. scielo.br In healthy individuals, this process is highly efficient. However, in conditions like chronic kidney disease (CKD), carnitine homeostasis is often disrupted, leading to deficiency. mdpi.comnih.gov This deficiency can be caused by reduced dietary intake, decreased synthesis by the kidneys, and loss of carnitine during dialysis. mdpi.com D,L-Carnitine-d9 chloride is used in research to study renal handling of carnitine. By employing it as a tracer, scientists can precisely measure rates of renal clearance and reabsorption, providing critical data on how kidney disease impacts carnitine levels and contributes to systemic deficiency. lumiprobe.com These studies have also explored the potential benefits of L-carnitine supplementation in ameliorating complications associated with kidney disease, such as anemia and inflammation. mdpi.comnih.gov
Renal Tubular Reabsorption Mechanisms
Under normal physiological conditions, the kidneys reabsorb the majority (90-99%) of the carnitine filtered by the glomeruli. mdpi.com This reabsorption occurs primarily in the proximal tubule. abdominalkey.com The process is linked to the transport of sodium and is crucial for preventing carnitine depletion. abdominalkey.com Studies have identified specific transporters, such as OCTN2 (organic cation/carnitine transporter 2), expressed in skeletal muscle and kidneys, as key players in carnitine uptake from the blood. jst.go.jp The renal threshold for carnitine excretion is approximately 50 μmol/L, meaning that carnitine is efficiently conserved until plasma concentrations exceed this level. mdpi.com
Altered Renal Handling in Carnitine Deficiencies
In various carnitine deficiency states, both primary and secondary, the renal handling of carnitine is often altered.
Primary Carnitine Deficiency: In primary systemic carnitine deficiency (SCD), a genetic disorder, there is a defect in the carnitine transporter, leading to a "renal leak" of carnitine. nih.gov Studies in children with SCD have shown significantly lower renal tubular reabsorption rates and maxima for carnitine compared to healthy controls. nih.gov This impaired reabsorption contributes to the systemic depletion of carnitine. nih.gov
Secondary Carnitine Deficiency: Secondary carnitine deficiency can arise from various metabolic disorders, such as those affecting fatty acid oxidation. In these conditions, there is an accumulation of acyl-CoA esters, which are then conjugated with carnitine to form acylcarnitines for excretion. capes.gov.br This excessive excretion of acylcarnitines can lead to carnitine depletion. capes.gov.br Furthermore, research suggests that the accumulated acylcarnitines may also directly inhibit the renal transport of free carnitine, further exacerbating the deficiency. capes.gov.br Conditions like chronic kidney disease also lead to altered carnitine homeostasis due to reduced renal synthesis, dietary restrictions, and loss during dialysis. mdpi.commdpi.com Certain medications, like valproic acid, can also induce secondary carnitine deficiency by impairing renal tubular reabsorption. medscape.com
Exploration of Other Metabolic Roles
Beyond its well-established role in fatty acid transport, research utilizing tools like D,L-Carnitine-d9 chloride is uncovering other significant metabolic functions of carnitine.
Influence on Glucose Metabolism
Carnitine's role in glucose metabolism is an area of active investigation. While primarily known for its function in fatty acid oxidation, carnitine also influences glucose homeostasis and insulin (B600854) sensitivity. researchgate.net
Insulin Sensitivity: Several studies suggest that carnitine supplementation can improve insulin sensitivity, particularly in insulin-resistant states like obesity and type 2 diabetes. researchgate.netekb.eg The proposed mechanism involves the facilitation of acyl group efflux from mitochondria, which can alleviate the intracellular accumulation of acyl-CoA derivatives that contribute to insulin resistance. researchgate.net A meta-analysis of randomized controlled trials concluded that L-carnitine supplementation significantly reduced fasting plasma glucose, insulin, and HOMA-IR levels. nih.gov
Glucose Utilization: In some studies, carnitine has been shown to enhance glucose oxidation and glycogen (B147801) storage. ekb.eg Animal studies have demonstrated that carnitine supplementation can improve glucose tolerance. However, findings from studies on carnitine deficiency and glucose intolerance have been less consistent, with some reporting no association or even improved insulin sensitivity. researchgate.net
Antioxidant Properties and Oxidative Stress
Carnitine exhibits significant antioxidant properties, helping to mitigate oxidative stress. researchgate.net Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to cellular damage. researchgate.net
Scavenging ROS: L-carnitine has been shown to scavenge ROS directly. researchgate.netnih.gov
Enhancing Antioxidant Enzymes: It can also enhance the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. researchgate.netresearchgate.net
Reducing Oxidative Damage: By combating oxidative stress, carnitine helps to reduce lipid peroxidation and DNA damage. researchgate.net Research in various models, from C. elegans to humans, has demonstrated carnitine's ability to protect against oxidative damage induced by various stressors. aging-us.com
Anti-inflammatory Activities
Carnitine has demonstrated anti-inflammatory effects in numerous studies. mdpi.com
Reduction of Inflammatory Markers: L-carnitine supplementation has been associated with a significant reduction in circulating levels of pro-inflammatory cytokines such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). researchgate.netijmedicine.comnih.gov A meta-analysis of randomized controlled trials confirmed these findings. researchgate.net
Mechanism of Action: The anti-inflammatory properties of carnitine are thought to be linked to its antioxidant effects and its ability to modulate signaling pathways involved in inflammation. nih.govnih.gov
Muscle Metabolism and Performance
The highest concentrations of carnitine in the body are found in skeletal and cardiac muscle, highlighting its importance in muscle function. medscape.com
Energy Metabolism: Carnitine is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation, a primary energy source for muscle, particularly during endurance exercise. jst.go.jpnih.gov It also helps to buffer excess acetyl-CoA, which can accumulate during high-intensity exercise. ais.gov.au
Muscle Recovery: Carnitine may also play a role in post-exercise recovery by reducing muscle damage and protein breakdown, potentially through its antioxidant and anti-inflammatory actions. ais.gov.auuva.es
Interactive Data Tables
Table 1: Research Findings on Carnitine's Influence on Glucose Metabolism
| Study Type | Subject/Model | Key Findings | Reference |
| Meta-analysis | Human (Randomized Controlled Trials) | L-carnitine supplementation significantly reduced fasting plasma glucose, insulin, and HOMA-IR. | nih.gov |
| In vivo study | Type 2 Diabetic Rats | L-carnitine administration decreased serum glucose and insulin, and increased skeletal muscle GLUT4 expression. | ekb.eg |
| Review | Human and Animal Studies | Carnitine supplementation improves glucose tolerance in insulin-resistant states. | researchgate.net |
| Clinical Trial | Obese Diabetic Women | 8 weeks of carnitine supplementation on a hypocaloric diet significantly reduced fasting glucose and insulin resistance. |
Table 2: Research Findings on Carnitine's Antioxidant and Anti-inflammatory Effects
| Study Type | Subject/Model | Key Findings | Reference |
| Meta-analysis | Human (Randomized Controlled Trials) | L-carnitine supplementation lowered CRP, IL-6, TNF-α, and MDA, while increasing SOD levels. | researchgate.net |
| Clinical Trial | Coronary Artery Disease Patients | 12 weeks of L-carnitine supplementation significantly reduced CRP, IL-6, and TNF-α. | nih.gov |
| In vitro/In vivo | C. elegans | L-carnitine improves recovery from oxidative stress and extends lifespan. | aging-us.com |
| Review | Various | L-carnitine exerts antioxidant effects by scavenging ROS and enhancing antioxidant enzyme activity. | researchgate.net |
Table 3: Research Findings on Carnitine's Role in Muscle Metabolism and Performance
| Study Type | Subject/Model | Key Findings | Reference |
| Human Study | Recreational Athletes | Long-term L-carnitine and carbohydrate co-ingestion increased muscle carnitine and improved work output. | ais.gov.au |
| Review | Healthy Subjects | The effect of carnitine supplementation on physical performance in healthy individuals is still debated. | nih.gov |
| Review | General | Carnitine is essential for fatty acid oxidation in muscle and buffers excess acetyl-CoA during exercise. | jst.go.jp |
| Scoping Review | Various | L-carnitine may aid in post-exercise recovery by reducing muscle damage and oxidative stress. | uva.es |
Advanced Analytical Considerations and Method Development
Chromatographic Separations for Isomers and Isobars
A significant challenge in carnitine profiling is the existence of isomers and isobars—compounds with the same mass-to-charge ratio that cannot be distinguished by mass spectrometry alone. researchgate.netnih.gov Chromatographic separation is therefore essential for the accurate quantification of individual acylcarnitine species.
Mixed-mode chromatography has emerged as a powerful technique for resolving clinically important isobaric and isomeric acylcarnitines. researchgate.netnih.gov This approach utilizes a stationary phase with multiple retention mechanisms, such as a combination of reversed-phase and ion-exchange properties, to achieve superior separation of complex mixtures. researchgate.netnih.govnih.gov A notable advantage of mixed-mode chromatography is its ability to separate these compounds in a single analytical run without the need for derivatization or the use of ion-pairing reagents, which can complicate sample preparation and analysis. researchgate.netnih.gov This method has been successfully validated for the quantification of 38 different analytes, including free carnitine and various acylcarnitines, demonstrating its robustness and clinical utility. researchgate.netnih.gov
Flow-injection analysis tandem mass spectrometry (FIA-MS/MS) is a high-throughput method widely used in newborn screening for the analysis of amino acids and acylcarnitines. nih.govkarger.com However, a primary limitation of FIA-MS/MS is its inability to separate isomers and isobars, which can lead to false-positive results. researchgate.netnih.govnih.govresearchgate.net For instance, pivaloylcarnitine, a metabolite of certain antibiotics, is isobaric with isovalerylcarnitine, a key biomarker for isovaleric acidemia. nih.govkarger.com The development of methods that incorporate chromatographic separation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial to overcome this limitation and ensure accurate diagnosis. researchgate.netnih.govnih.gov
Mixed-Mode Chromatography
Development of Clinically Validated Methods
The development of clinically validated analytical methods is essential to ensure the reliability of results for patient diagnosis and monitoring. D,L-Carnitine-d9 chloride is a key component in these methods, serving as an internal standard for accurate quantification. caymanchem.comcaymanchem.com
Method validation involves establishing key performance characteristics, including the limit of quantification (LOQ), linearity, and accuracy. nih.govredalyc.orgkoreascience.kr For carnitine and acylcarnitine analysis, methods have been developed with excellent sensitivity, achieving low limits of quantification. For example, one LC-MS/MS method reported an LOQ of 1.36 μmol/L for free carnitine and 2.54 μmol/L for total carnitine. nih.gov Another study demonstrated linearity over a wide concentration range with correlation coefficients greater than 0.99. researchgate.net Accuracy is often assessed through recovery studies and comparison with certified reference materials, with many methods demonstrating high accuracy. redalyc.orgkoreascience.krresearchgate.net
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Carnitine Analysis
| Parameter | Free Carnitine | Total Carnitine |
|---|---|---|
| Limit of Detection (LOD) | 0.87 µmol/L | 1.79 µmol/L |
| Limit of Quantification (LOQ) | 1.36 µmol/L | 2.54 µmol/L |
| Long-term Measurement CV | <4% | <4% |
Data sourced from a study on an acid hydrolysis method for plasma free and total carnitine quantification. nih.gov
Inter-assay precision, also known as intermediate precision, measures the reproducibility of results over different days and with different analysts. redalyc.orgthermofisher.com This is a critical parameter for ensuring the long-term reliability of a clinical assay. For the analysis of acylcarnitines, inter-assay precision is typically evaluated at multiple concentration levels. thermofisher.comchemie-brunschwig.ch Studies have reported inter-assay coefficients of variation (CVs) for acylcarnitines to be in the range of 15.0% to 16.1% across low, intermediate, and high concentrations, demonstrating good reproducibility. thermofisher.comchemie-brunschwig.ch
Table 2: Inter-Assay Precision for Acylcarnitine Analysis
| Concentration Level | Average Inter-Assay Precision (CV) |
|---|---|
| Low | 15.0% |
| Intermediate | 15.6% |
| High | 16.1% |
Data based on a study of derivatized acylcarnitines (n=70). thermofisher.comchemie-brunschwig.ch
Limits of Quantification, Linearity, and Accuracy
Sample Preparation Techniques for Isotopic Analysis
Proper sample preparation is crucial for accurate isotopic analysis of carnitine and acylcarnitines. The goal is to efficiently extract the analytes from the biological matrix while minimizing interferences and preventing the degradation of the target compounds.
Various techniques are employed, often involving protein precipitation with organic solvents like acetonitrile (B52724) or methanol, followed by solid-phase extraction (SPE) for further cleanup and concentration. thermofisher.comnih.govthermoscientific.fr For the analysis of total carnitine, a hydrolysis step, often using acid, is required to release carnitine from its esterified forms. nih.gov The use of isotopically labeled internal standards, such as D,L-Carnitine-d9 chloride, early in the sample preparation process is essential to correct for any analyte loss during extraction and to ensure accurate quantification. thermoscientific.fracs.orgresearchgate.net Some methods aim to simplify sample preparation by using techniques like flow-injection analysis or by avoiding derivatization, which can be a source of variability. nih.govthermofisher.comacs.org
Data Analysis and Interpretation in Stable Isotope Tracer Studies
The analysis and interpretation of data from stable isotope tracer studies involving D,L-Carnitine-d9 Chloride are fundamentally reliant on mass spectrometry (MS). ckisotopes.comcaymanchem.com This powerful analytical technique allows for the differentiation and quantification of the isotopically labeled tracer (the "heavy" compound, D,L-Carnitine-d9) from its naturally occurring, unlabeled counterpart (the "light" or endogenous compound, also known as the tracee). ckisotopes.com The high level of deuteration (d9) in D,L-Carnitine-d9 Chloride is advantageous as it minimizes the mass overlap between the tracer and the endogenous compound's isotopic peaks in the mass spectrometer, thereby reducing quantification errors.
The primary application of D,L-Carnitine-d9 Chloride in these studies is as an internal standard for stable isotope dilution analysis, a method widely considered the gold standard for quantitative analysis in metabolomics. caymanchem.comcloudfront.netfrontiersin.org This approach enables the precise quantification of endogenous L-carnitine and its various acylated forms (acylcarnitines) in complex biological matrices such as plasma, urine, and tissue extracts. nih.govresearchgate.net
The core of the data analysis involves several key steps:
Sample Preparation and Mass Spectrometry Analysis: Biological samples are spiked with a known amount of the D,L-Carnitine-d9 Chloride internal standard. nih.govnih.gov After extraction, the sample is analyzed, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The mass spectrometer is set up to monitor specific mass-to-charge (m/z) transitions for both the unlabeled analyte (tracee) and the deuterated internal standard (tracer) in multiple reaction monitoring (MRM) mode. nih.govbevital.no This provides high specificity and sensitivity.
Isotopic Enrichment and Tracer-to-Tracee Ratio (TTR): The fundamental measurement in a tracer study is the isotopic enrichment, which reflects the proportion of the labeled compound in a given pool. This is often expressed as the tracer-to-tracee ratio (TTR). researchgate.net The TTR is calculated by dividing the peak area (or intensity) of the tracer (e.g., D,L-Carnitine-d9) by the peak area of the tracee (endogenous carnitine). researchgate.net This ratio is central to calculating the kinetics of metabolic pathways.
Quantification using Calibration Curves: To determine the absolute concentration of endogenous carnitine or acylcarnitines, a calibration curve is constructed. This is done by analyzing a series of standards containing known concentrations of the unlabeled analyte and a fixed concentration of the D,L-Carnitine-d9 Chloride internal standard. bevital.nobevital.no A response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. The concentration of the analyte in the biological sample is then determined by interpolating its measured response ratio onto this curve. bevital.no The use of a stable isotope-labeled internal standard corrects for variations in sample extraction, processing, and instrument response. nih.govresearchgate.net
Table 1: Example of a Calibration Curve Data for L-Carnitine Quantification using D,L-Carnitine-d9 Chloride as an Internal Standard This table is a representative example and does not reflect actual experimental data.
| Standard Concentration (µM) | Unlabeled L-Carnitine Peak Area | D,L-Carnitine-d9 Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 25,500 | 510,000 | 0.05 |
| 5.0 | 128,000 | 512,000 | 0.25 |
| 10.0 | 254,000 | 508,000 | 0.50 |
| 25.0 | 640,000 | 512,000 | 1.25 |
| 50.0 | 1,270,000 | 508,000 | 2.50 |
| 100.0 | 2,560,000 | 512,000 | 5.00 |
Metabolic Flux Analysis: In more advanced studies, D,L-Carnitine-d9 Chloride is used to trace metabolic pathways and calculate flux rates—the rate at which metabolites are interconverted. For instance, after administering the tracer, the appearance of d9-labeled metabolites can be monitored over time. cloudfront.netfrontiersin.org Research has utilized deuterated carnitine to track the gut microbial metabolism of L-carnitine through γ-butyrobetaine (γBB) to the pro-atherogenic compound trimethylamine (B31210) N-oxide (TMAO). cloudfront.netresearchgate.net In such studies, stable isotope dilution LC-MS/MS is used to quantify the concentrations of the d9-labeled tracer (e.g., d9-L-carnitine) and its metabolic products (e.g., d9-γBB, d9-TMAO) in plasma at sequential time points. cloudfront.net
The interpretation of this data allows researchers to understand how different conditions, such as diet or disease state, affect metabolic pathways. For example, a study comparing omnivores and vegans found a striking difference in the generation of d3-TMAO after the ingestion of d3-L-carnitine, indicating a diet-inducible gut microbial pathway. researchgate.net Similarly, studies in cells have used d9-carnitine to track the intracellular formation and subsequent efflux of various d9-acylcarnitines, providing insights into transporter activity and metabolic dysfunction. frontiersin.org
Table 2: Research Findings from a Hypothetical Tracer Study Monitoring Metabolite Concentrations (in µM) in Plasma Over Time After Administration of D,L-Carnitine-d9 Chloride. This table is a representative example based on findings from published studies cloudfront.netfrontiersin.org and does not reflect a single experiment.
| Time Point | d9-Carnitine (Tracer) | Endogenous L-Carnitine (Tracee) | d9-γ-Butyrobetaine (Metabolite 1) | d9-TMAO (Metabolite 2) |
|---|---|---|---|---|
| 0 hr (Baseline) | 0.0 | 45.2 | 0.0 | 0.0 |
| 1 hr | 25.6 | 44.8 | 2.1 | 0.5 |
| 4 hr | 15.3 | 45.5 | 5.8 | 3.2 |
| 8 hr | 8.1 | 45.1 | 4.5 | 6.8 |
| 24 hr | 2.3 | 44.9 | 1.2 | 4.1 |
The data from such an experiment would be interpreted to determine the rate of appearance and clearance of the tracer and its metabolites. The peak concentration and time-to-peak for each d9-labeled species provide critical information on the kinetics of the underlying metabolic conversions. By applying mathematical models to these time-course data, researchers can calculate production rates, clearance rates, and pool sizes, yielding a dynamic view of carnitine metabolism. researchgate.net
Future Directions and Emerging Research Avenues
Elucidating Novel Metabolic Pathways Involving Deuterated Carnitine
The fundamental role of L-carnitine in transporting long-chain fatty acids into the mitochondria for β-oxidation is well-established. caymanchem.commedchemexpress.eunih.gov However, the intricate metabolic pathways involving carnitine and its derivatives are still being uncovered. Deuterated carnitines are instrumental in this exploration. By using isotopically labeled compounds, researchers can trace the metabolic fate of carnitine and its precursors, shedding light on previously unknown biochemical transformations.
A significant area of investigation is the gut microbiome's role in carnitine metabolism. Research has focused on understanding how gut bacteria convert L-carnitine into metabolites like trimethylamine (B31210) (TMA), which is subsequently oxidized in the liver to trimethylamine N-oxide (TMAO), a compound linked to cardiovascular disease. nih.gov Studies have successfully used deuterated precursors of carnitine, such as D6-γ-butyrobetaine (γbb), to investigate the anaerobic metabolic pathways in human gut bacteria. nih.gov These tracer studies have helped identify the enzymes and genes responsible for TMA production from carnitine-derived γbb, filling a critical gap in our understanding of the gut-heart axis. nih.gov This approach allows for the precise tracking of atoms through metabolic reactions, providing definitive evidence for proposed pathways.
Application in Personalized Medicine and Biomarker Discovery
The field of personalized medicine relies on identifying specific biomarkers that can predict disease risk, diagnose conditions, or forecast responses to treatment. nih.gov L-carnitine and its acylated derivatives (acylcarnitines) are emerging as powerful mitochondrial biomarkers for a range of metabolic disorders. nih.gov Recent advances in metabolomics, a cornerstone of systems biology, have highlighted the diagnostic potential of the carnitine pool in various diseases, including diabetes, sepsis, cancer, and heart failure. nih.gov
D,L-Carnitine-d9 Chloride serves as a crucial internal standard for the accurate quantification of carnitine and acylcarnitines in biological samples like blood and tissue. caymanchem.comnih.govmdpi.com This precise measurement is essential for identifying metabolic perturbations that signify disease. For instance, tandem mass spectrometry-based newborn screening uses acylcarnitine profiles to detect inborn errors of metabolism, such as fatty acid oxidation disorders. nih.govnih.gov
Emerging research employs deuterium-labeled fatty acids to probe cellular metabolism directly, offering a functional assessment of metabolic pathways. nih.gov In one novel method, peripheral blood mononuclear cells are loaded with deuterium-labeled fatty acids. The subsequent analysis of the ratios of labeled acylcarnitines can diagnose specific enzyme deficiencies, such as carnitine palmitoyltransferase-II (CPT-II) deficiency or very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. nih.gov Tracer-based lipidomics using deuterated oleic acid in patient-derived fibroblasts has also helped identify new candidate disease markers for long-chain fatty acid oxidation disorders (lcFAOD). biorxiv.org
Table 1: Deuterated Tracers in Biomarker Discovery for Fatty Acid Oxidation Disorders
| Disorder | Labeled Substrate/Tracer Used | Key Findings / Diagnostic Index | Reference |
|---|---|---|---|
| CPT-II Deficiency | Deuterium-labeled fatty acids | Decreased ratios of d27-C14-acylcarnitine/d31-C16-acylcarnitine | nih.gov |
| VLCAD Deficiency | Deuterium-labeled fatty acids | Decreased ratios of d23-C12-acylcarnitine/d27-C14-acylcarnitine | nih.gov |
| LCHADD/MTPD | D9-Oleic Acid | Accumulation of specific long-chain acylcarnitines with two double bonds (e.g., D9-18:2-carnitine) | biorxiv.org |
| Severe VLCADD | D9-Oleic Acid | Specific increase in Lysophosphatidylcholine(14:1) (LPC(14:1)) | biorxiv.org |
Integration with Multi-Omics Approaches in Metabolic Research
Modern metabolic research is increasingly reliant on multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological systems. nih.gov Metabolomics and lipidomics, which study the complete set of small-molecule metabolites and lipids, are particularly close to the phenotype and offer powerful insights into metabolic status. unimi.it
In this context, D,L-Carnitine-d9 Chloride is an indispensable tool. Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) platforms ensures the high-quality, quantitative data required for robust metabolomics and lipidomics studies. unimi.itresearchgate.net By enabling accurate measurement of the carnitine pool, it supports the identification of metabolic signatures associated with disease or response to therapy. nih.gov The integration of these metabolite profiles with genomic and proteomic data can reveal the underlying mechanisms of metabolic dysregulation and help identify novel therapeutic targets. nih.gov For example, combining lipidomic data with transcriptomic analysis can show how carnitine supplementation influences the expression of genes involved in fatty acid and glucose metabolism. nih.gov
Development of New Deuterated Carnitine Derivatives for Specific Research Questions
While D,L-Carnitine-d9 Chloride is a valuable tool, the complexity of metabolic research necessitates the development of a wider array of deuterated compounds. acs.org The synthesis of new deuterated carnitine derivatives and other labeled molecules is a key future direction. acs.org These novel tracers can be designed to answer highly specific research questions.
For example, researchers are using various deuterated acylcarnitines, such as propionyl L-carnitine-d9 and stearoyl-L-carnitine-d3, as internal standards for their unlabeled counterparts, allowing for a more comprehensive profiling of the acylcarnitine landscape. medchemexpress.comavantiresearch.com The development of these specific labeled standards is crucial for quantitative studies in drug development and biomarker validation. medchemexpress.comacs.org Furthermore, the late-stage introduction of deuterium (B1214612) into complex molecules is an active area of chemical research, aiming to make these essential research tools more accessible. acs.org These custom-synthesized, precisely labeled compounds will allow scientists to trace the metabolism of specific fatty acids or investigate the activity of particular enzymes within the intricate network of cellular metabolism. biorxiv.org
Q & A
Q. How to optimize sample preparation for D,L-Carnitine-d9 Chloride in lipid-rich matrices (e.g., breast milk or adipose tissue)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
